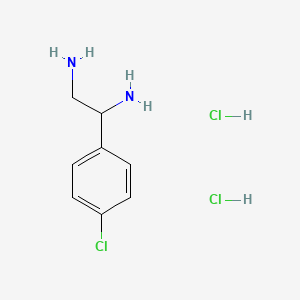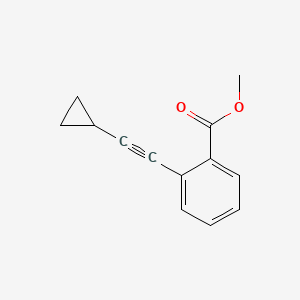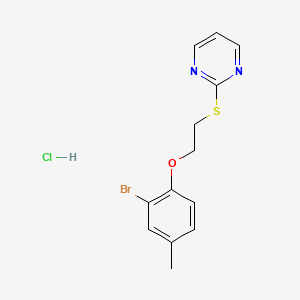
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol
Descripción general
Descripción
“2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” is a chemical compound with the molecular formula C19H20O. The molecule contains a total of 42 bonds, including 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” is quite complex, with a total of 42 bonds. It includes 22 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol” are not available, it’s known that similar compounds have been used in cycloaddition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.4 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol and its derivatives have been investigated for their electronic structures and application in OLEDs. Studies reveal the potential of these compounds as both electron injection/transport layers and emitters in high-efficiency OLEDs. The interaction of these molecules with magnesium at their interfaces has been specifically studied, showing shifts in energy levels that are crucial for OLED performance (Watkins et al., 2006).
Gas Chromatography
The compound has been utilized in the synthesis of 2,5-dimethyl-3,4-diphenyl-phenyl polysiloxane as a stationary phase for capillary gas chromatography (GC). This application demonstrates its value in enhancing GC performance due to its high column efficiency and thermal stability, enabling the effective separation of substances (Wu Bo, 2012).
Photoinduced Electron-Transfer Reactions
Research into photoinduced electron-transfer reactions of similar compounds, such as 2,3-dimethyl-2,3-diphenylcyclopropanone, has provided insights into the dynamic equilibrium and reaction mechanisms under UV light. This is pertinent to understanding the photoreactivity of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol derivatives in various chemical processes, including photolysis and the generation of intermediate species (Moiseev et al., 2007).
Synthesis and Characterization of Derivatives
The synthesis and spectral characterization of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives have been reported, showcasing the chemical versatility and potential applications of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol in the development of new compounds with specific structural and electronic properties. This includes insights into their conformational studies and crystal structure analysis (Venkateswaramoorthi et al., 2012).
Radical Scavenging Activity
An exploratory study on the peroxyl-radical-scavenging activity of derivatives related to 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol has been conducted. This research highlights the potential antioxidant properties of these compounds, offering a foundation for their application in materials science and pharmacology (Stobiecka et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-13,17,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSTFRIQRLSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=C(C1O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




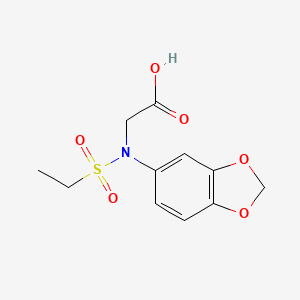
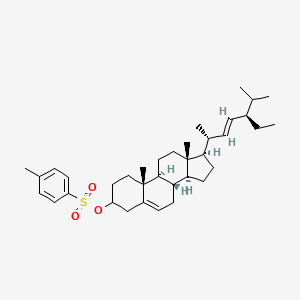

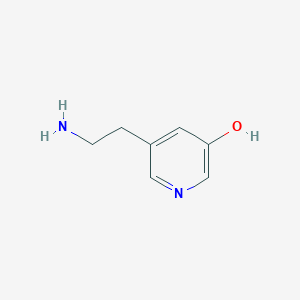


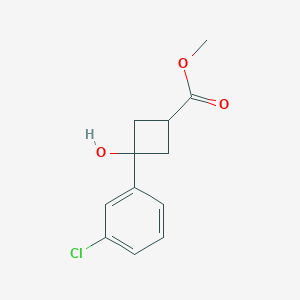
![(2-Methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride](/img/structure/B1472910.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
